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molecular formula C18H22N2 B1205290 Desipramine CAS No. 50-47-5

Desipramine

Cat. No. B1205290
M. Wt: 266.4 g/mol
InChI Key: HCYAFALTSJYZDH-UHFFFAOYSA-N
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Patent
US06368814B1

Procedure details

To 6.02 g of desipramine hydrochloride was added 150 ml of 1N NaOH. The mixture was allowed to stir for 10 minutes. The aqueous mixture was extracted with 6×100 ml of chloroform. The combined chloroform layer was washed with 200 ml of water. The organic part was dried (Na2SO4) and concentrated to give 5.25 g of desipramine free base.
Name
desipramine hydrochloride
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][N:6]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[CH2:14][CH2:13][C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]1=2.Cl>[OH-].[Na+]>[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][N:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=2[CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]1=2 |f:0.1,2.3|

Inputs

Step One
Name
desipramine hydrochloride
Quantity
6.02 g
Type
reactant
Smiles
CNCCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with 6×100 ml of chloroform
WASH
Type
WASH
Details
The combined chloroform layer was washed with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic part was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CNCCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06368814B1

Procedure details

To 6.02 g of desipramine hydrochloride was added 150 ml of 1N NaOH. The mixture was allowed to stir for 10 minutes. The aqueous mixture was extracted with 6×100 ml of chloroform. The combined chloroform layer was washed with 200 ml of water. The organic part was dried (Na2SO4) and concentrated to give 5.25 g of desipramine free base.
Name
desipramine hydrochloride
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][N:6]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[CH2:14][CH2:13][C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]1=2.Cl>[OH-].[Na+]>[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][N:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=2[CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]1=2 |f:0.1,2.3|

Inputs

Step One
Name
desipramine hydrochloride
Quantity
6.02 g
Type
reactant
Smiles
CNCCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with 6×100 ml of chloroform
WASH
Type
WASH
Details
The combined chloroform layer was washed with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic part was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CNCCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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